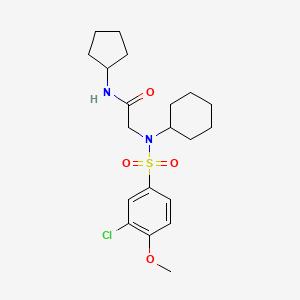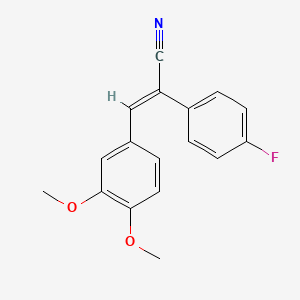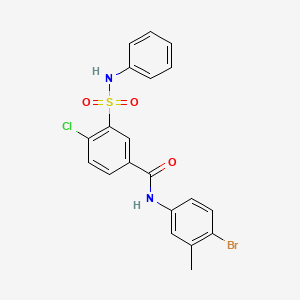![molecular formula C22H28ClN5O4 B3506013 4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B3506013.png)
4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione
描述
4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione is a complex organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring, a chlorophenyl group, and two piperidinyl-oxoethyl substituents. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazolidine intermediate.
Attachment of Piperidinyl-Oxoethyl Groups: The piperidinyl-oxoethyl groups can be attached via a nucleophilic substitution reaction, where piperidine derivatives react with the triazolidine intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics properties.
作用机制
The mechanism of action of 4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can interfere with signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(morpholin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione: Similar structure with morpholine substituents instead of piperidine.
4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione: Similar structure with pyrrolidine substituents instead of piperidine.
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidinyl-oxoethyl groups may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-(3-chlorophenyl)-1,2-bis(2-oxo-2-piperidin-1-ylethyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O4/c23-17-8-7-9-18(14-17)28-21(31)26(15-19(29)24-10-3-1-4-11-24)27(22(28)32)16-20(30)25-12-5-2-6-13-25/h7-9,14H,1-6,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGECGBUZXVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)N(C(=O)N2CC(=O)N3CCCCC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[2,2-DIMETHYL-5-(METHYLSULFANYL)-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE]-3,3,6,10-TETRAMETHYL-1-(METHYLSULFANYL)-2-AZASPIRO[4.5]DECA-1,6,9-TRIENE](/img/structure/B3505935.png)
![N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B3505954.png)
![methyl 4-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3505961.png)
![1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B3505969.png)
![N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3505974.png)
![N-[4-(benzyloxy)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3505977.png)

![2-[(3-nitrobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3505987.png)

![1-benzyl-4-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}piperazine](/img/structure/B3506014.png)

![2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3506023.png)
![4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3506030.png)
![ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE](/img/structure/B3506041.png)
